molecular formula C9H10N4O B2404981 1-Methyl-3-(4-methylpyrazol-1-yl)pyrazin-2-one CAS No. 2320382-97-4

1-Methyl-3-(4-methylpyrazol-1-yl)pyrazin-2-one

Cat. No.: B2404981
CAS No.: 2320382-97-4
M. Wt: 190.206
InChI Key: IGJUJBUDYHTHAZ-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylpyrazol-1-yl)pyrazin-2-one is a heterocyclic compound that features a pyrazine ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-methylpyrazol-1-yl)pyrazin-2-one typically involves the reaction of 4-methylpyrazole with a suitable pyrazine derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-methylpyrazol-1-yl)pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxide derivatives.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(4-methylpyrazol-1-yl)pyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylpyrazol-1-yl)pyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(4-methylpyrazol-1-yl)pyrazin-2-one: Unique due to its specific substitution pattern on the pyrazole and pyrazine rings.

    Pyrazolo[3,4-d]pyrimidine: Similar heterocyclic structure but with different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with distinct pharmacological properties.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other similar heterocyclic compounds.

Properties

IUPAC Name

1-methyl-3-(4-methylpyrazol-1-yl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-5-11-13(6-7)8-9(14)12(2)4-3-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJUJBUDYHTHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=CN(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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